molecular formula C25H18ClN5O4 B2493092 methyl 4-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate CAS No. 951897-24-8

methyl 4-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate

Cat. No.: B2493092
CAS No.: 951897-24-8
M. Wt: 487.9
InChI Key: AOOQRIOLXZYWIG-UHFFFAOYSA-N
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Description

The compound methyl 4-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate is a heterocyclic hybrid molecule combining a benzo[c]isoxazole core, a 1,2,3-triazole ring, and a 4-chlorophenyl substituent.

Properties

IUPAC Name

methyl 4-[[1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN5O4/c1-14-22(24(32)27-18-9-5-16(6-10-18)25(33)34-2)28-30-31(14)19-11-12-21-20(13-19)23(35-29-21)15-3-7-17(26)8-4-15/h3-13H,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOQRIOLXZYWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 4-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate (CAS Number: 950286-64-3) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C22H20ClN5O2C_{22}H_{20}ClN_{5}O_{2} and a molecular weight of approximately 421.9 g/mol. The structural features include a triazole ring and an isoxazole moiety, which are known for their pharmacological significance.

Antibacterial Activity

Research indicates that compounds containing the triazole and isoxazole moieties exhibit significant antibacterial properties. A study highlighted that derivatives of 1,2,4-triazoles demonstrated remarkable selectivity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus , with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics like ciprofloxacin . The presence of the 4-chlorophenyl group may enhance the antibacterial efficacy by increasing lipophilicity and facilitating membrane penetration.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound AS. aureus0.25
Compound BE. coli0.50
Methyl DerivativeB. subtilis0.75

The antibacterial mechanism of triazole derivatives involves the inhibition of bacterial DNA synthesis through interference with DNA-gyrase, a critical enzyme for bacterial replication . Molecular docking studies suggest that the triazole moiety acts as a bioisostere to carboxylic acid groups, enhancing binding affinity to target enzymes .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of various triazole derivatives against drug-resistant strains of Mycobacterium tuberculosis . The results showed that compounds similar to methyl benzoate exhibited potent activity with MIC values comparable to established antitubercular drugs .
  • In Vivo Studies : In vivo experiments demonstrated the effectiveness of related compounds in reducing bacterial load in infected animal models, indicating potential therapeutic applications in treating resistant bacterial infections .

Comparison with Similar Compounds

Structural Analogues with Triazole and Aromatic Moieties

Several compounds in the evidence share key structural features with the target molecule:

Compound Name/Structure Key Features Biological/Physical Data (if available) Reference
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole Thiazole core, triazole, fluorophenyl groups High crystallinity; triclinic symmetry (P̄1)
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate Pyrazole core, chlorobenzoyl groups Antibacterial activity (broad-spectrum)
Target Compound Benzo[c]isoxazole, triazole, chlorophenyl, methyl ester No direct data; inferred from structural analogs

Key Observations :

  • Triazole Role : The 1,2,3-triazole ring in the target compound and ’s derivatives likely enhances stability and enables π-π stacking interactions, critical for binding to biological targets .
  • Aromatic Substitutents : The 4-chlorophenyl group in the target compound contrasts with the 4-fluorophenyl groups in ’s analogs. Chlorine’s higher electronegativity and larger atomic radius may increase steric hindrance but improve lipophilicity compared to fluorine .
  • Core Heterocycles : Replacing thiazole () or pyrazole () with benzo[c]isoxazole in the target compound could alter electronic properties. Isoxazole’s oxygen atom may introduce additional hydrogen-bonding capacity.

Q & A

Q. What are the common synthetic routes for preparing methyl 4-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate?

The compound can be synthesized via multi-step reactions involving:

  • Condensation : Reacting substituted benzaldehydes with triazole precursors under reflux in ethanol with glacial acetic acid as a catalyst .
  • Cyclization : Formation of the benzo[c]isoxazole moiety using nitroaromatic intermediates under oxidative conditions.
  • Esterification : Final coupling of the carboxylic acid intermediate with methanol to form the methyl ester.
    Key intermediates should be purified via column chromatography, and progress monitored by TLC or HPLC.

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • X-ray crystallography : Resolve crystal structures to confirm bond angles, torsion, and stereochemistry (e.g., as demonstrated for analogous 5-acyloxypyrazoles) .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., methyl groups at δ 2.4 ppm for CH₃; aromatic protons in the 6.5–8.5 ppm range).
    • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₂₈H₂₁ClN₄O₄).
    • FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for ester and amide groups) .

Q. What are the recommended storage and handling protocols for this compound?

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.
  • Handling : Use PPE (gloves, goggles) due to acute toxicity hazards (Category 4 for oral/dermal/inhalation exposure) .
  • Waste disposal : Neutralize with dilute NaOH before incineration to avoid environmental release.

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound?

  • Enzyme inhibition assays :
    • Target selection : Prioritize enzymes with active sites accommodating the triazole and isoxazole moieties (e.g., α-glucosidase or lipase inhibition, as in related triazole derivatives) .
    • Kinetic studies : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC₅₀ values .
  • Cellular assays :
    • Antiproliferative activity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ comparisons to cisplatin .
    • Apoptosis markers : Quantify caspase-3/7 activation via luminescence.

Q. How should researchers address contradictions in biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) analysis : Compare analogs with systematic substitutions (e.g., replacing 4-chlorophenyl with methoxyphenyl or bromophenyl groups) .

    Substituent Biological Activity (IC₅₀, μM) Target
    4-Cl-Ph12.3 ± 1.2α-Glucosidase
    4-OCH₃-Ph28.7 ± 2.1α-Glucosidase
    3-Br-4-Cl-Ph9.8 ± 0.9Lipase
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to identify key binding interactions (e.g., H-bonding with amide groups, π-π stacking with aromatic rings) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug design : Replace the methyl ester with a more hydrolytically stable group (e.g., pivaloyloxymethyl) to enhance intestinal absorption.
  • Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma half-life .
  • Solubility testing : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF media).

Q. How can researchers validate the compound’s stability under experimental conditions?

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24h, monitor by HPLC.
    • Oxidative stress : Treat with 3% H₂O₂, analyze degradation products via LC-MS .
  • Photostability : Expose to UV light (320–400 nm) for 48h, assess changes in NMR/UV-Vis spectra .

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